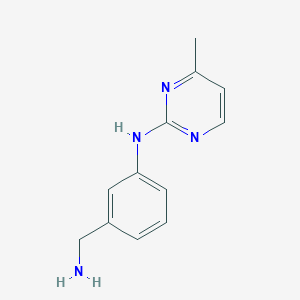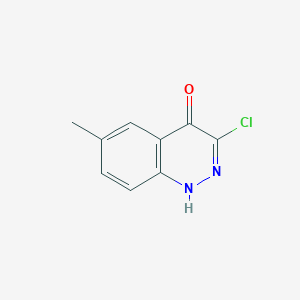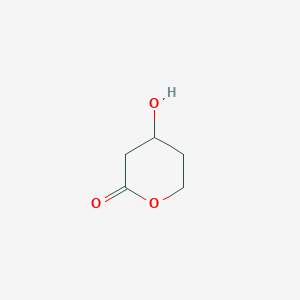
2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique physical, chemical, and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoroethyl group in this compound imparts significant electron-withdrawing characteristics, influencing its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Another approach involves the use of Grignard reagents to introduce the phenyl group into the pyridine ring .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs scalable methods such as the Balz-Schiemann reaction or the Umemoto reaction . These methods are favored for their efficiency and ability to produce high yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
- 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine
- 2-Hydroxy-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Comparison: 2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of both the phenyl and trifluoroethyl groups, which confer distinct electronic and steric properties. Compared to its analogs, it exhibits different reactivity and binding affinities, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C13H10F3N |
|---|---|
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
2-phenyl-5-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)8-10-6-7-12(17-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2 |
Clave InChI |
BPXZTPJJMRMDKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=C(C=C2)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


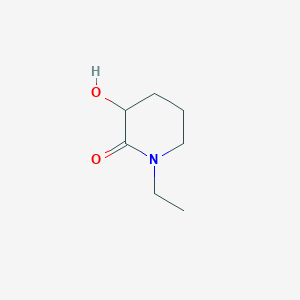
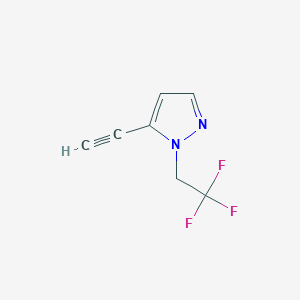

![(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13115739.png)

![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)




